

# Cytochalasin R: A Technical Guide to its Fungal Source, Isolation, and Characterization

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## Compound of Interest

Compound Name: *Cytochalasin R*

Cat. No.: B12372462

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## Introduction

**Cytochalasin R** is a member of the cytochalasan family, a group of fungal secondary metabolites known for their diverse and potent biological activities. These activities primarily stem from their ability to interact with actin filaments, making them invaluable tools in cell biology research and potential leads for drug development. This technical guide provides an in-depth overview of **Cytochalasin R**, focusing on its fungal source, methods for its isolation and purification, and its key characterization data. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, mycology, and pharmacology.

## Fungal Source of Cytochalasin R

The primary fungal source of **Cytochalasin R** is *Hypoxylon terricola*. This fungus belongs to the Xylariaceae family and has been identified as a producer of a variety of cytochalasan analogs. In addition to **Cytochalasin R**, cultures of *Hypoxylon terricola* have been found to produce other related compounds, including Cytochalasin C and D. The production of a suite of these metabolites highlights the rich biosynthetic capabilities of this fungal species.

## Quantitative Data

Precise quantitative data for the production yield of **Cytochalasin R** from *Hypoxylon terricola* is not extensively reported in the available literature. However, yields of other cytochalasans from various fungal cultures can provide a general reference point. For instance, the production of cytochalasin E and K from *Aspergillus clavatus* has been reported to be approximately 17 mg/L[1]. The yield of secondary metabolites from fungal fermentations is highly dependent on the specific strain, culture conditions (media composition, pH, temperature, aeration), and extraction methods. Optimization of these parameters would be crucial for maximizing the production of **Cytochalasin R**.

Table 1: Production of Various Cytochalasans from Fungal Sources (for comparative purposes)

Cytochalasan	Fungal Source	Yield	Reference
Cytochalasin E & K	<i>Aspergillus clavatus</i> NRRL 1	~17 mg/L	[1]
Cytochalasin H	<i>Phomopsis</i> sp.	Not specified	
Chaetoglobosin A	<i>Penicillium expansum</i>	Not specified	

## Experimental Protocols

The following sections detail the general methodologies for the cultivation of *Hypoxylon terricola* and the subsequent extraction and purification of **Cytochalasin R**. These protocols are based on established methods for the isolation of fungal secondary metabolites and specific information from the isolation of cytochalasans.

### Fungal Cultivation

A detailed protocol for the cultivation of *Hypoxylon terricola* for the production of **Cytochalasin R** is outlined below.

- Strain: *Hypoxylon terricola*
- Media: Potato Dextrose Agar (PDA) for initial culture and Potato Dextrose Broth (PDB) for large-scale liquid fermentation.

- Inoculation: A well-grown mycelial culture on a PDA plate is used to inoculate the liquid PDB medium. Agar plugs containing the mycelium are transferred to the liquid culture flasks under sterile conditions.
- Fermentation Conditions:
  - Temperature: 25-28 °C
  - Agitation: Static or shaking culture (e.g., 150 rpm) can be employed. Static cultures often promote the production of certain secondary metabolites in filamentous fungi.
  - Incubation Time: 2-4 weeks. The optimal fermentation time should be determined by monitoring the production of **Cytochalasin R** via analytical techniques like HPLC.
- Workflow Diagram:



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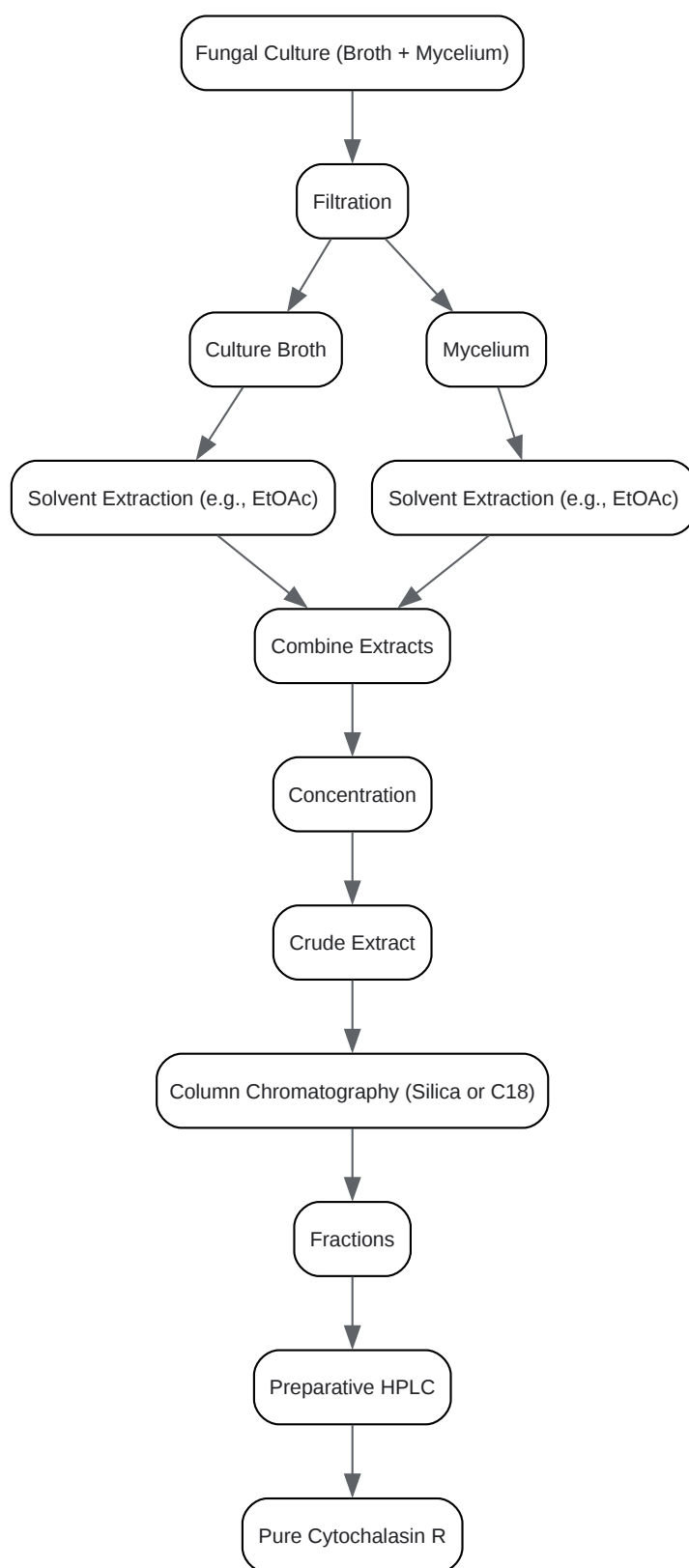
Fungal cultivation workflow.

## Extraction and Purification

The following protocol outlines the steps for extracting and purifying **Cytochalasin R** from the fungal culture.

- Harvesting: After the incubation period, the culture broth and mycelium are separated by filtration.
- Extraction:
  - The culture filtrate is extracted with an organic solvent such as ethyl acetate (EtOAc).
  - The mycelium is also extracted with EtOAc or another suitable solvent, often after being homogenized or sonicated to improve extraction efficiency.

- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate **Cytochalasin R**.
  - Initial Fractionation: The crude extract is typically first fractionated using column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system (e.g., hexane-EtOAc or methanol-water) is used to separate the components based on polarity.
  - Fine Purification: Fractions containing **Cytochalasin R**, as identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are further purified using preparative HPLC. A C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water) is commonly employed.
- Isolation Workflow Diagram:



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Extraction and isolation workflow for **Cytochalasin R**.

## Characterization of Cytochalasin R

Detailed spectroscopic data is essential for the unambiguous identification of **Cytochalasin R**. While a complete, published set of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Cytochalasin R** is not readily available in the searched literature, the following table provides representative chemical shifts for a closely related cytochalasan to illustrate the expected spectral features. The structure of **Cytochalasin R** is characterized by a 6,7,13,14-diepoxy functionality.

Table 2: Representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for a Cytochalasan Analog

Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm, J in Hz)
1	~175.0	-
3	~55.0	~3.5 (m)
4	~45.0	~2.8 (m)
5	~40.0	~2.5 (m)
6	~60.0	~3.2 (d, J = 4.0)
7	~62.0	~3.0 (d, J = 4.0)
8	~42.0	~2.1 (m)
9	~70.0	-
10	~35.0	~2.4 (dd, J = 14.0, 5.0), ~2.2 (dd, J = 14.0, 8.0)
11	~20.0	~1.1 (s)
13	~60.0	~3.1 (m)
14	~61.0	~2.9 (m)
15	~30.0	~1.8 (m)
16	~38.0	~2.0 (m)
17	~32.0	~1.5 (m)
18	~210.0	-
19	~130.0	~5.8 (m)
20	~135.0	~5.6 (m)
21	~25.0	~1.7 (d, J = 7.0)
22	~15.0	~0.9 (d, J = 7.0)
23	~18.0	~1.0 (d, J = 7.0)
Ph-C1'	~140.0	-

Ph-C2'/6'	~129.0	~7.2-7.3 (m)
Ph-C3'/5'	~128.0	~7.2-7.3 (m)
Ph-C4'	~126.0	~7.2-7.3 (m)

Note: These are representative values and may vary depending on the solvent and specific cytochalasan analog.

## Biological Activity

**Cytochalasin R**, like other members of its class, exhibits biological activity related to its interaction with actin. It has been reported to enhance actin activity. Notably, it displays reduced cytotoxicity compared to some other cytochalasans. Specific IC<sub>50</sub> values for **Cytochalasin R** against various cell lines are not widely published. For comparative purposes, the cytotoxic activities of other cytochalasans are presented in the table below.

Table 3: Cytotoxicity (IC<sub>50</sub>) of Various Cytochalasans Against Cancer Cell Lines

Cytochalasan	Cell Line	IC <sub>50</sub> (μM)	Reference
Cytochalasin B	L929 (mouse fibroblast)	1.3	
Cytochalasin D	HeLa (human cervical cancer)	0.5 - 1.0	
Cytochalasin E	HUVEC (human umbilical vein endothelial cells)	0.01 - 0.1	
Cytochalasin H	A549 (human lung carcinoma)	2.5	

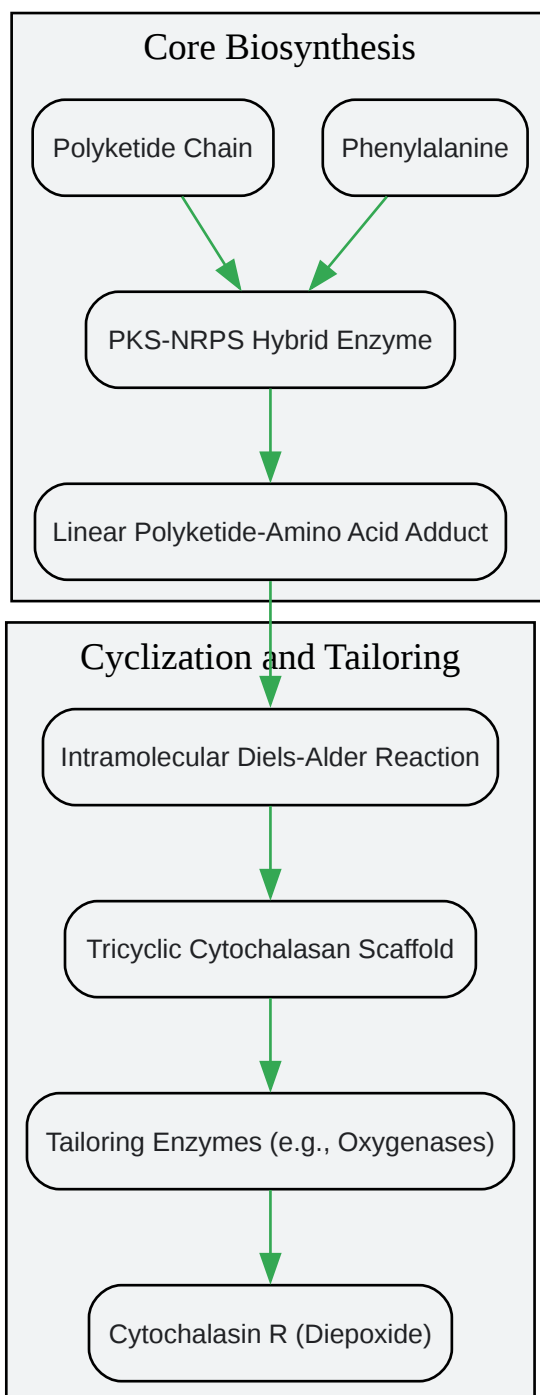
## Putative Biosynthetic Pathway

The biosynthesis of cytochalasans involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway. The core structure is formed from a polyketide chain



and an amino acid, typically phenylalanine for the cytochalasin series. A key step in the formation of the characteristic tricyclic core is an intramolecular Diels-Alder reaction. The structural diversity of cytochalasins arises from variations in the polyketide chain length, the incorporated amino acid, and subsequent tailoring reactions such as hydroxylations, epoxidations, and rearrangements, which are catalyzed by specific enzymes encoded within the biosynthetic gene cluster. The diepoxide functionality of **Cytochalasin R** is a result of such post-PKS-NRPS modifications.

- Proposed Biosynthetic Pathway Diagram:



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A putative biosynthetic pathway for **Cytochalasin R**.

## Conclusion

**Cytochalasin R**, produced by the fungus *Hypoxylon terricola*, represents an interesting member of the cytochalasan family with potentially unique biological activities. This guide provides a comprehensive overview of its fungal source, methods for its isolation, and available characterization data. While further research is needed to fully quantify its production and elucidate its complete spectroscopic and biological profile, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the potential of this fascinating natural product. The detailed protocols and compiled data will aid in the targeted isolation and characterization of **Cytochalasin R**, paving the way for future investigations into its mechanism of action and therapeutic applications.

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## References

- 1. <sup>1</sup>H, <sup>15</sup>N, and <sup>13</sup>C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cytochalasin R: A Technical Guide to its Fungal Source, Isolation, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372462#cytochalasin-r-source-fungus]

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